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Introduction

GSK864 is a potent and selective allosteric inhibitor developed to target specific mutant forms of isocitrate

dehydrogenase 1 (IDH1), a key metabolic enzyme. Recurrent heterozygous mutations in IDH1, most

commonly at residue R132 (e.g., R132C, R132H, R132G), confer a gain-of-function activity, leading to the

production of the oncometabolite D-2-hydroxyglutarate (2-HG). The accumulation of 2-HG inhibits cellular

differentiation and promotes tumorigenesis. GSK864 binds to an allosteric site at the dimer interface of

mutant IDH1, locking it in an inactive conformation and thereby reducing 2-HG levels. This guide provides

detailed protocols for using GSK864 in a research setting to explore the biology of mutant IDH1 and its

therapeutic targeting.

Compound Profile and Biochemical Characterization

GSK864 is characterized as a chemical probe for in vitro and cellular use. Its inactive analog, GSK990,

serves as a critical negative control to distinguish target-specific effects from non-specific or off-target

activities.

Table 1: Physicochemical and Biochemical Properties of GSK864 and Controls
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Property GSK864 (Probe)
GSK990 (Negative
Control)

GSK321 (Analog)

Molecular
Formula

C~30~H~33~FN~6~O~4~ C~23~H~23~N~7~O~2~ C~28~H~28~FN~5~O~3~

Molecular
Weight

560.3 g/mol 429.2 g/mol 501.2 g/mol

IC~50~ (IDH1
R132H)

15 nM [1] Inactive [2] N/A

IC~50~ (IDH1
R132C)

8.8 nM [1] Inactive [2] N/A

IC~50~ (IDH1
R132G)

16.6 nM [1] Inactive [2] N/A

IC~50~ (Wild-
type IDH1)

466.5 nM [1] N/A N/A

Key Assays NADPH production, thermal

shift [1]

N/A Chemoproteomics [2]

Table 2: Summary of Published Cellular IC~50~ and Functional Effects

Cell Line / Context Reported IC~50~ / Effect Key Readout Citation

HT-1080 (Fibrosarcoma,
IDH1 R132C)

Dose-dependent reduction 2-HG production [2]

Leukemia Cells (Jurkat,
MV4-11)

~2 μmol/mL reduced

proliferation [3]

Cell proliferation [3]

Leukemia Cells (Jurkat,
MV4-11)

Increased ROS, mitochondrial

depolarization [3]

Metabolic reprogramming &

apoptosis [3]
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Experimental Protocols

Preparation of GSK864 Stock Solution

Timing: 1–2 hours

Centrifuge the vial containing GSK864 powder at 1000 × g for 3 minutes to pellet the compound at

the bottom of the tube [4].
Resuspend the compound in high-quality, sterile dimethyl sulfoxide (DMSO) to prepare a standard

storage concentration of 50 mM [4].
Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C

[4].

Note: The storage concentration should be lower than the compound's solubility in DMSO at room

temperature to ensure homogeneity. Visually inspect the stock solution for any precipitation before use [4].

Cell-Based Assay for 2-HG Reduction

This protocol measures the hallmark oncometabolite output of mutant IDH1.

Key Materials:

Cell Line: HT-1080 fibrosarcoma cells (harboring IDH1 R132C mutation) [2].
Controls: Include DMSO (vehicle) and the negative control compound GSK990.

Procedure:

Cell Culture and Passaging: Maintain HT-1080 cells in recommended medium at 37°C and 5%
CO~2~. Passage cells when they reach 80–90% confluence using standard trypsinization techniques

[4].
Cell Seeding: Seed cells in an appropriate multi-well plate at a density that will ensure they are in the

logarithmic (Log) phase of growth at the time of treatment.
Compound Treatment: Treat cells with a dose range of GSK864 (e.g., 0.1 nM to 10 µM) and a

corresponding range of GSK990. Maintain a constant concentration of DMSO across all treatments
(typically ≤0.1% v/v).

Incubation: Incubate the cells for 24 hours [2].
Metabolite Extraction: After incubation, extract intracellular metabolites. A common method is to use

a cold methanol-water solvent system.
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2-HG Quantification: Measure 2-HG levels using either:

Mass Spectrometry (LC-MS or GC-MS): The gold standard for accurate quantification [5] [3].
Commercial 2-HG Assay Kits: Available in colorimetric or fluorometric formats for higher

throughput.

Expected Outcome: GSK864 should produce a dose-dependent reduction in 2-HG levels, while GSK990

and the vehicle control should show no effect [2].

Cell Proliferation and Viability Assay

Timing: 3–5 days

This protocol assesses the anti-proliferative effects of GSK864.

Key Materials:

Cell Lines: Leukemic cell lines such as Jurkat and MV4-11 [3].
Reagent: Cell Counting Kit-8 (CCK-8) or similar MTS/Alamar Blue reagent [4].

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells per well in culture
medium.

Compound Treatment: Treat cells with a dose range of GSK864 and GSK990. Include a DMSO
vehicle control and a blank control (medium only).

Incubation: Incubate the cells for 48–72 hours. For a 48-hour treatment, an IC~50~ value of
approximately 2 μmol/mL has been reported in Jurkat and MV4-11 cells [3].

Viability Measurement:
Add 10 μL of CCK-8 reagent directly to each well.

Incubate the plate for 1–4 hours at 37°C.
Measure the absorbance at 450 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine
IC~50~ values using non-linear regression analysis in software such as GraphPad Prism.

Assessment of Metabolic and Apoptotic Effects

This protocol evaluates downstream functional consequences of mutant IDH1 inhibition.
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Procedure:

Treat Cells: Treat leukemic cells (e.g., Jurkat, MV4-11) with GSK864 (e.g., at ~2 μmol/mL) or control
for 48 hours [3].

Stain and Analyze:
Reactive Oxygen Species (ROS): Use a cell-permeable fluorescent probe like H~2~DCFDA.

An increase in fluorescence indicates elevated ROS levels. GSK864 treatment induced a 2-6%
increase in intracellular ROS in leukemic models [3].

Mitochondrial Membrane Potential (ΔΨm): Use JC-1 dye. In healthy cells, JC-1 forms
aggregates (red fluorescence); in depolarized mitochondria, it remains as monomers (green

fluorescence). A shift from red to green indicates depolarization. GSK864 treatment led to a 15-
40% increase in depolarization [3].

Apoptosis: Use Annexin V/propidium iodide (PI) staining followed by flow cytometry to quantify
apoptotic cells. GSK864 induced apoptosis in approximately 17% of treated leukemic cells [3].

Mechanism of Action and Pathway Analysis

GSK864 acts as an allosteric inhibitor, binding at the dimer interface of mutant IDH1 and locking the

enzyme in an inactive, closed conformation. This binding disrupts the active site, weakening the binding of

Mg²⁺ and the substrate 2-oxoglutarate (2OG), thereby preferentially inhibiting the neomorphic reaction that

produces 2-HG [6].

The following diagram illustrates the signaling pathway and metabolic consequences of inhibiting mutant

IDH1 with GSK864.
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Diagram 1: GSK864 inhibits mutant IDH1, reducing the oncometabolite 2-HG and triggering anti-tumor

effects. The primary pathway (red nodes) shows the canonical 2-HG-driven biology that is suppressed by

GSK864. The secondary consequences (blue nodes) show the metabolic reprogramming and apoptosis

induced by inhibitor treatment [3] [6].

Data Analysis and Interpretation

Normalization: Normalize all experimental readouts (2-HG levels, viability, ROS, etc.) to the DMSO
vehicle control.
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Dose-Response Curves: Plot data as response versus log~10~(concentration) and fit with a non-

linear regression model to calculate IC~50~ values.
Statistical Analysis: Use appropriate statistical tests (e.g., unpaired t-test for two groups, one-way

ANOVA for multiple groups) to compare treatment groups to controls. A p-value of < 0.05 is typically
considered significant.

Specificity Check: The activity profile of GSK864 should be compared directly with its inactive
analog GSK990. Effects observed with GSK864 but not with GSK990 at equivalent concentrations

are likely target-specific.

Critical Considerations for Researchers

Selectivity: While GSK864 is potent against mutant IDH1, note that it shows moderate selectivity

over wild-type IDH1 (IC~50~ ~466 nM) and can also inhibit mutant IDH2 at higher concentrations
(IC~50~ ~183-1916 nM) [5] [1]. Always use the negative control GSK990.

Cellular Context: The phenotypic consequences of GSK864 treatment (e.g., potent anti-proliferative
effects vs. primarily 2-HG reduction) are highly dependent on the cell model used. Choose models

that are genetically relevant to your research question.
Solubility and Handling: GSK864 is DMSO-soluble. Ensure final DMSO concentrations in cell

culture are kept low (≤0.1%) to minimize solvent toxicity.
Off-Target Effects: A 2023 study cautioned about potential adverse effects, such as phospholipidosis

induction, at concentrations near 1 μM [1]. This underscores the importance of dose-response
experiments and using the appropriate negative control.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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[https://www.smolecule.com/products/b529511#gsk864-research-use-only-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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